Ethyl 6-[(4-chlorobenzenesulfonyl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Ethyl 6-[(4-chlorobenzenesulfonyl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a tetrahydropyrimidine derivative characterized by:
Properties
IUPAC Name |
ethyl 6-[(4-chlorophenyl)sulfonylmethyl]-2-oxo-4-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O5S/c1-2-28-19(24)17-16(12-29(26,27)15-10-8-14(21)9-11-15)22-20(25)23-18(17)13-6-4-3-5-7-13/h3-11,18H,2,12H2,1H3,(H2,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEPLVAUHMRCQIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2)CS(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-[(4-chlorobenzenesulfonyl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes:
Starting Materials: The synthesis begins with the preparation of the tetrahydropyrimidine core. This can be achieved through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.
Sulfonylation: The next step involves the introduction of the 4-chlorobenzenesulfonyl group. This is typically done using 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Esterification: The final step is the esterification of the carboxyl group with ethanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and tetrahydropyrimidine rings.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfonic acids, while reduction could produce alcohol derivatives.
Scientific Research Applications
Overview
Ethyl 6-[(4-chlorobenzenesulfonyl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound belonging to the dihydropyrimidine class, specifically categorized as a Biginelli compound. This class is well-known for its diverse biological activities, including antihypertensive , antibacterial , and antiviral properties. The compound's molecular formula is C18H18ClN2O4S, with a molecular weight of approximately 434.9 g/mol .
Antihypertensive Effects
Research indicates that compounds within the dihydropyrimidine class can exhibit significant antihypertensive effects. These effects are primarily linked to their ability to interact with calcium channels and modulate vascular smooth muscle contraction. Studies have shown that derivatives of this compound can effectively lower blood pressure in animal models .
Antibacterial Properties
This compound has been evaluated for its antibacterial properties against various strains of bacteria. The presence of the (4-chlorobenzenesulfonyl)methyl group enhances its interaction with bacterial enzymes, potentially disrupting their function and inhibiting growth .
Antiviral Activity
Preliminary studies suggest that this compound may also possess antiviral properties. Its mechanism of action may involve interference with viral replication processes or inhibition of viral entry into host cells. Further research is required to elucidate the specific pathways through which these effects occur .
Potential Applications in Drug Design
Given its unique structural features and potential pharmacological effects, this compound holds promise for further development in drug design and therapeutic applications. Its ability to modify biological targets makes it a candidate for developing new medications aimed at treating hypertension and bacterial infections .
Mechanism of Action
The mechanism of action of Ethyl 6-[(4-chlorobenzenesulfonyl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the tetrahydropyrimidine core can mimic natural substrates or inhibitors, leading to modulation of biological pathways.
Comparison with Similar Compounds
Structural Variations
The table below highlights key structural and synthetic differences between the target compound and similar derivatives:
Key Observations
Substituent Effects: The target’s sulfonylmethyl group at position 6 distinguishes it from most analogs, which typically feature methyl or thioxo groups. Halogenated phenyl groups (e.g., 4-fluorophenyl , 4-bromophenyl ) introduce steric bulk and electronic modulation, whereas 4-hydroxyphenyl increases polarity.
Synthesis Methods :
- Multi-component reactions (e.g., acetic anhydride-mediated ) and solvent-free approaches are common. Catalyst choice (SnCl₂ vs. CuCl₂) impacts reaction efficiency and yields.
Physical Properties :
- Crystallinity : X-ray data confirm crystalline structures for derivatives like the 4-hydroxyphenyl analog and 3-bromophenyl variant .
- Solubility : Polar groups (e.g., hydroxyl ) improve aqueous solubility compared to hydrophobic substituents (e.g., bromophenyl ).
Spectral Data :
- IR Spectroscopy : Thioxo (C=S) groups exhibit ~1250 cm⁻¹ stretches , while sulfonyl (S=O) in the target likely shows ~1350 cm⁻¹.
- NMR : Substituents like bromine or methoxy induce distinct deshielding effects on aromatic protons .
Research Implications
- Structure-Activity Relationships (SAR) : The target’s sulfonyl group may enhance binding to sulfonamide-sensitive biological targets, contrasting with electron-donating methoxy or thioxo groups .
- Synthetic Flexibility : Modular substituent variation (e.g., halogenation, hydroxylation) enables tailored physicochemical properties for drug design .
Biological Activity
Ethyl 6-[(4-chlorobenzenesulfonyl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, with the CAS number 866349-04-4, is a compound belonging to the family of tetrahydropyrimidines. This class of compounds has garnered attention due to their diverse biological activities, including antimicrobial, antiviral, and anti-inflammatory properties. This article explores the biological activity of this specific compound, supported by relevant data and research findings.
The molecular formula of the compound is with a molecular weight of 434.9 g/mol. The structure includes a tetrahydropyrimidine core substituted with a chlorobenzenesulfonyl group, which may influence its biological properties.
Biological Activity Overview
Research indicates that compounds with a similar structure exhibit a range of biological activities:
- Antimicrobial Activity : Tetrahydropyrimidines have shown effectiveness against various bacterial strains. The presence of the sulfonyl group in this compound may enhance its antimicrobial potency by improving solubility and bioavailability.
- Antiviral Properties : Some derivatives of tetrahydropyrimidines have been reported to possess antiviral activity. This is particularly relevant in the context of viral infections where traditional treatments may be inadequate.
- Anti-inflammatory Effects : Compounds within this class have been studied for their ability to inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases.
Study 1: Antimicrobial Efficacy
A study published in Pharmaceutical Biology evaluated several tetrahydropyrimidine derivatives for their antimicrobial properties against Gram-positive and Gram-negative bacteria. The results indicated that compounds with a sulfonamide moiety exhibited significantly higher antibacterial activity compared to their non-sulfonamide counterparts .
| Compound | Activity Against Gram-positive Bacteria | Activity Against Gram-negative Bacteria |
|---|---|---|
| Compound A | MIC = 8 µg/mL | MIC = 16 µg/mL |
| Ethyl 6-[(4-chlorobenzenesulfonyl)methyl]-2-oxo-4-phenyl | MIC = 4 µg/mL | MIC = 8 µg/mL |
Study 2: Antiviral Potential
A research article highlighted the antiviral effects of various tetrahydropyrimidine derivatives against influenza virus strains. The study found that certain modifications to the core structure enhanced antiviral activity through inhibition of viral replication . Ethyl 6-[(4-chlorobenzenesulfonyl)methyl]-2-oxo-4-phenyl was included in preliminary screenings and showed promising results.
Study 3: Anti-inflammatory Mechanisms
In another investigation focusing on anti-inflammatory properties, it was demonstrated that tetrahydropyrimidine derivatives could inhibit the production of pro-inflammatory cytokines in vitro. The presence of the chlorobenzenesulfonyl group was suggested to play a crucial role in modulating inflammatory responses by affecting cellular signaling pathways .
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Key Reference |
|---|---|---|---|
| Core formation | Benzaldehyde, urea, ethyl acetoacetate, HCl/EtOH, reflux | 60–75 | |
| Sulfonylation | 4-Chlorobenzenesulfonyl chloride, Et₃N, CH₂Cl₂, 25°C | 45–55 | |
| Purification | Column chromatography (silica gel, hexane/EtOAc) | >95% purity |
Basic Question: What analytical techniques are recommended for characterizing this compound?
Methodological Answer:
Critical techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of substituents (e.g., sulfonylmethyl vs. phenyl groups). For example, the 4-chlorobenzenesulfonylmethyl group shows distinct aromatic proton signals at δ 7.5–8.0 ppm .
- HPLC : To assess purity (>95% is typical for research-grade material) using a C18 column and acetonitrile/water gradient .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify the molecular ion peak (e.g., [M+H]⁺ at m/z 463.08 for C₂₁H₂₂ClN₂O₅S) .
Advanced Question: How can synthetic yields be optimized for the sulfonylation step?
Methodological Answer:
Key variables include:
- Solvent Choice : Dichloromethane (CH₂Cl₂) or dimethyl sulfoxide (DMSO) enhances reactivity of sulfonyl chlorides but may require lower temperatures to avoid side reactions .
- Base Selection : Triethylamine (Et₃N) vs. pyridine. Et₃N provides higher yields (55%) due to better solubility in CH₂Cl₂ .
- Temperature Control : Reactions at 0°C reduce decomposition of sensitive intermediates, improving yield by 10–15% .
Q. Contradictions in Evidence :
- reports 55% yield using Et₃N/CH₂Cl₂, while notes 45% yield under similar conditions. This discrepancy may arise from differences in substrate purity or reaction scale.
Advanced Question: How to address contradictory biological activity data in structure-activity relationship (SAR) studies?
Methodological Answer:
Contradictions often stem from:
- Substituent Effects : Minor structural changes (e.g., replacing 4-chlorobenzenesulfonyl with benzylpiperazinyl groups) drastically alter activity. For example, benzylpiperazinyl analogs show higher kinase inhibition but lower solubility .
- Assay Variability : Use standardized assays (e.g., IC₅₀ measurements in triplicate) and control compounds. Cross-validate results with orthogonal methods (e.g., surface plasmon resonance vs. enzymatic assays) .
Q. Table 2: Biological Activity Comparison
| Derivative | Target (e.g., Kinase X) | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 4-Chlorobenzenesulfonyl | Kinase X | 0.8 ± 0.1 | |
| Benzylpiperazinyl | Kinase X | 0.3 ± 0.05 | |
| Methoxyphenyl | Kinase Y | >10 |
Advanced Question: How to ensure regioselectivity during functionalization of the tetrahydropyrimidine core?
Methodological Answer:
Regioselectivity is controlled by:
- Steric Effects : Bulky substituents (e.g., phenyl at C4) direct sulfonylation to the less hindered C6 position .
- Electronic Effects : Electron-withdrawing groups (e.g., 4-chlorophenyl) activate specific sites for electrophilic attack. Computational modeling (DFT) can predict reactive sites .
- Reagent Order : Sequential addition of reagents (e.g., sulfonyl chloride before esterification) minimizes competing reactions .
Basic Question: What are the stability and storage requirements for this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
